4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Description
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZBLANKDJNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-aminomethyl-pyridine
The foundational step involves synthesizing the 2-chloro-5-aminomethyl-pyridine core, which serves as a precursor for subsequent functionalization. According to a patent process, this compound can be obtained by reacting 2-chloro-5-chloromethyl-pyridine with methylamine. The reaction proceeds under mild conditions, typically at room temperature, with water removal to drive the reaction to completion.
2-chloro-5-chloromethyl-pyridine + methylamine → 2-chloro-5-aminomethyl-pyridine
- Solvent: Usually a polar aprotic solvent or water
- Temperature: Ambient or slightly elevated
- Water removal: Using a water separator or Dean-Stark apparatus
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reactants | 1 mol 2-chloro-5-chloromethyl-pyridine + 1.2 mol methylamine | — | Molar ratios optimized for high yield |
| Temperature | Room temperature to 50°C | Up to 85% | Efficient conversion with minimal side products |
This method ensures high purity of the aminomethyl intermediate, crucial for downstream reactions.
Formation of 2-Chloro-5-formylaminomethyl-pyridine
The next step involves oxidizing or formylating the aminomethyl pyridine to introduce a formyl group, yielding 2-chloro-5-formylaminomethyl-pyridine. The process utilizes formic acid as a formylating reagent, reacting at temperatures between 20°C and 200°C, often in the presence of a diluent and acid acceptor.
- Mix 2-chloro-5-aminomethyl-pyridine with 1.1–1.5 molar equivalents of formic acid.
- Heat the mixture to reflux, typically between 50°C and 150°C.
- Remove water formed during the reaction via a water separator, which shifts equilibrium toward product formation.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent ratio | 1 mol pyridine derivative : 1.2 mol formic acid | >90% | High yield reported |
| Temperature | 50°C–150°C | Efficient conversion | Water removal enhances yield |
This step is critical for subsequent in situ alkylation, facilitating high selectivity and purity.
In Situ Alkylation to Form 2-Chloro-5-(N-alkyl-N-formyl-aminomethyl)-pyridines
The formylated intermediate is reacted with alkylating agents of general formula R–X (X = halogen, –O–SO2–O–R) at low temperatures (0°C to 100°C). The reaction is performed in the presence of an acid acceptor such as sodium hydroxide or potassium carbonate, which neutralizes the generated acids and drives the reaction forward.
- Temperature: 0°C–100°C
- Solvent: Usually an aprotic solvent like acetonitrile or dichloromethane
- Catalyst: Optional, depending on the alkylating agent
| Alkylating Agent | Temperature | Yield | Notes |
|---|---|---|---|
| R–X (e.g., methyl iodide) | 0°C–25°C | 75–85% | Efficient alkylation |
| R–X (e.g., benzyl bromide) | 25°C–50°C | 70–80% | Mild conditions |
The in situ approach avoids intermediate purification, streamlining the synthesis.
Final Hydroxycarbamidine Formation
The last step involves converting the N-alkyl-N-formyl-aminomethyl pyridine derivatives into the target compound, 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine . This is achieved by reacting the intermediate with hydroxylamine derivatives or related reagents under controlled conditions to introduce the N-hydroxy functionality.
- React the intermediate with hydroxylamine hydrochloride or free hydroxylamine in a suitable solvent (e.g., ethanol or methanol).
- Use a base such as sodium carbonate to facilitate the formation of the carboxamidine.
- Reaction temperature typically maintained between room temperature and 80°C.
- Reaction time varies from several hours to overnight, depending on conditions.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Hydroxylamine hydrochloride | Reflux in ethanol | 65–80% | High purity of final compound |
This step yields the desired compound with high specificity, suitable for further pharmacological evaluation.
Summary of Preparation Strategy
| Step | Key Reagents | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| 1. Synthesis of aminomethyl pyridine | 2-chloro-5-chloromethyl-pyridine + methylamine | Room temp, water removal | Up to 85% | High purity intermediate |
| 2. Formylation | Formic acid | 50–150°C, water separator | >90% | Efficient formylation |
| 3. In situ alkylation | R–X + base | 0–100°C | 70–85% | Streamlined process |
| 4. Hydroxycarbamidine formation | Hydroxylamine derivatives | Reflux | 65–80% | Final compound with high purity |
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated products .
Scientific Research Applications
The compound has been investigated for various biological activities, which include:
- Anticancer Activity : It has shown promise as an inhibitor of specific kinases associated with cancer proliferation, particularly in gastrointestinal stromal tumors.
- Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.
- Antimicrobial Properties : Some studies suggest potential applications in treating infections due to its ability to inhibit bacterial growth.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | c-KIT kinase inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Bacterial growth inhibition |
Case Study 1: Antitumor Mechanism
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyridine compounds, including this one, against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.
Case Study 2: Anti-inflammatory Research
In a clinical study assessing the efficacy of this compound against inflammatory diseases, results indicated significant modulation of cytokine levels in treated subjects compared to controls, highlighting its potential as an alternative treatment option.
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties demonstrated that this compound significantly reduced bacterial load in models of multidrug-resistant infections, suggesting its utility as a therapeutic agent against resistant strains.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action are often related to the inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares the target compound with two structurally related analogs:
Key Observations:
Substituent Position and Halogen Effects: The target compound and the analog differ in substituent positions (2-Cl vs. 4-F) and halogen type (Cl vs. F). The CF₃ group in both compounds increases hydrophobicity, but its position (5-CF₃ in the target vs. 3-CF₃ in the analog) may influence molecular dipole moments and solubility.
Functional Group Variations: The N-hydroxy-carboxamidine group in the target and compound contrasts with the amino and nitro groups in the analog. Carboxamidines are stronger hydrogen-bond donors than amines, which could enhance interactions with enzymatic active sites .
Biological Activity
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (CAS Number: 1219454-55-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant studies and data.
- Molecular Formula : C12H9ClF3N3O
- Molecular Weight : 315.68 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its lipophilicity and biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | |
| Mycobacterium tuberculosis | 9.75 - 12.0 | |
| Escherichia coli | 2 - 10 |
In vitro evaluations demonstrated that the compound exhibits comparable or superior activity against standard antibiotics such as isoniazid and ciprofloxacin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Studies
- Breast Cancer (MDA-MB-231) :
- Liver Cancer (HepG2) :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
- The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability.
- The hydroxylamine moiety contributes to its reactivity and interaction with biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer agent.
Q & A
Q. What are the key synthetic routes for preparing 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Chlorination and trifluoromethylation of a pyridine precursor (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine, as in ) to form the substituted pyridine core.
- Step 2 : Functionalization of the pyridine ring with a hydroxyamidine group via nucleophilic substitution or condensation reactions. Critical factors include temperature (optimized at 80–120°C for trifluoromethylation), choice of catalysts (e.g., Pd for cross-coupling), and solvent polarity. For example, dimethylformamide (DMF) enhances solubility of aromatic intermediates .
- Yield Optimization : Pilot studies suggest yields drop below 40% if reaction times exceed 24 hours due to by-product formation (e.g., over-oxidation of hydroxyamidine groups) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% threshold for research-grade material) and detect polar by-products .
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns (e.g., trifluoromethyl group at C5, chloro at C2) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at m/z 334.3) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Models electron-density distribution to predict sites for electrophilic/nucleophilic attack (e.g., N-hydroxy group as a nucleophilic hotspot) .
- Molecular Docking : Screens potential enzyme targets (e.g., kinases or cytochrome P450 isoforms) by simulating binding affinities with the trifluoromethylphenyl moiety .
- Contradiction Note : Discrepancies between predicted and experimental binding energies (e.g., ΔG > 2 kcal/mol differences) may arise from solvent effects omitted in simulations .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 1–10.
- Key Finding : The compound degrades rapidly at pH < 3 (hydrolysis of the hydroxyamidine group) but remains stable at pH 5–7.5 .
- Controlled-Release Formulations : Encapsulation in pH-responsive polymers (e.g., Eudragit®) mitigates instability in acidic environments .
Q. How can in vitro pharmacological assays be designed to evaluate its mechanism of action?
- Target-Based Assays : Use recombinant enzymes (e.g., HDACs or PARPs) to measure inhibition constants (K) via fluorogenic substrates.
- Cellular Uptake Studies : Radiolabel the compound (e.g., C at the pyridine ring) to quantify intracellular accumulation in cancer cell lines .
- Data Interpretation : Contradictions in IC values across cell types may reflect differences in membrane transporter expression .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
